molecular formula C14H21NO3 B13404025 (R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-

(R)-4-[1-Hydroxy-1-(2,3-dimethoxyphenyl)methyl]piperidine; (+)-4-[1-Hydroxy-1-

Cat. No.: B13404025
M. Wt: 251.32 g/mol
InChI Key: FFBPVWAICMKONH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol typically involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the reduction of the intermediate imine to the final alcohol product .

Industrial Production Methods

While specific industrial production methods for rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Studied for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac (2,3-Dimethoxyphenyl)-4-piperidinemethanol is unique due to its specific combination of a piperidine ring and a 2,3-dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

[1-(2,3-dimethoxyphenyl)piperidin-4-yl]methanol

InChI

InChI=1S/C14H21NO3/c1-17-13-5-3-4-12(14(13)18-2)15-8-6-11(10-16)7-9-15/h3-5,11,16H,6-10H2,1-2H3

InChI Key

FFBPVWAICMKONH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)N2CCC(CC2)CO

Origin of Product

United States

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